5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Systematic Nomenclature and Molecular Descriptors
The compound this compound represents a substituted triazole derivative with distinctive molecular identifiers that establish its chemical identity. The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, designating the triazole ring as the parent structure with specific substitution patterns at defined positions. The Chemical Abstracts Service registry number 588674-33-3 serves as the unique identifier for this compound in chemical databases.
The molecular formula C₁₀H₉Cl₂N₃OS indicates a composition of ten carbon atoms, nine hydrogen atoms, two chlorine atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, yielding a molecular weight of 290.17 grams per mole. This formula reflects the integration of multiple functional groups including the triazole heterocycle, thiol functionality, methyl substituent, and dichlorophenoxy moiety. The Simplified Molecular Input Line Entry System representation SC1=NN=C(COC2=CC(Cl)=CC=C2Cl)N1C provides a linear notation describing the connectivity pattern of atoms within the molecule.
| Molecular Descriptor | Value |
|---|---|
| Molecular Formula | C₁₀H₉Cl₂N₃OS |
| Molecular Weight | 290.17 g/mol |
| Chemical Abstracts Service Number | 588674-33-3 |
| MDL Number | MFCD03943553 |
| International Chemical Identifier Key | VYPDUEVSZKQUSS-UHFFFAOYSA-N |
The International Chemical Identifier string 1S/C10H9Cl2N3OS/c1-15-9(13-14-10(15)17)5-16-8-4-6(11)2-3-7(8)12/h2-4H,5H2,1H3,(H,14,17) encodes the complete structural information including stereochemistry and tautomeric considerations. This descriptor system enables unambiguous identification across different chemical databases and computational platforms. The molecule exhibits multiple sites of potential chemical reactivity, including the thiol group, triazole nitrogen atoms, and the ether linkage connecting the phenoxy substituent to the triazole core.
Crystallographic and Conformational Studies
The structural characterization of triazole derivatives through crystallographic analysis reveals important conformational preferences and intermolecular interactions that influence solid-state packing arrangements. Related dichlorophenoxy-substituted triazole compounds demonstrate specific dihedral angles between aromatic rings and the triazole heterocycle, which affect molecular geometry and potential binding orientations. The triazole ring typically adopts planar conformations, while substituents may exhibit rotational freedom around single bonds, leading to multiple accessible conformational states.
Conformational analysis of multi-ring systems like this compound requires consideration of steric interactions between the dichlorophenoxy group and the triazole core. The methylene bridge connecting these moieties provides conformational flexibility while the 2,5-substitution pattern on the phenoxy ring introduces specific steric constraints. Crystallographic studies of analogous compounds indicate that the dichlorophenyl ring makes characteristic dihedral angles with the triazole plane, typically ranging from 28 to 72 degrees depending on crystal packing forces and intermolecular hydrogen bonding patterns.
The conformational ensemble accessible to this compound includes multiple low-energy conformers resulting from rotation around the C-O bond connecting the triazole and phenoxy moieties. Computational conformer generation methods indicate that flexible molecules of this type can adopt numerous conformational states within reasonable energy windows. The presence of chlorine substituents on the phenoxy ring influences the preferred conformations through both steric and electronic effects, potentially stabilizing specific orientations that minimize unfavorable interactions while maximizing favorable van der Waals contacts.
Electronic Structure and Substituent Effects
The electronic structure of this compound reflects the combined influence of multiple substituents on the triazole heterocycle. The 2,5-dichlorophenoxy substituent introduces electron-withdrawing effects through the inductive properties of chlorine atoms, which possess positive Hammett sigma constants. According to established substituent constant relationships, chlorine atoms exhibit meta and para sigma values of +0.37/+0.23 and +0.34/+0.06 for fluoro substituents respectively, indicating moderate electron-withdrawing character.
The triazole ring system itself contains three nitrogen atoms that significantly influence electron distribution throughout the molecule. The N-methyl substitution at the 4-position introduces electron-donating effects with a negative Hammett sigma value of approximately -0.17 for methyl groups. This creates an electronic environment where electron-withdrawing and electron-donating effects compete, resulting in a balanced electronic structure that influences chemical reactivity and molecular interactions.
| Substituent | Hammett σ (meta) | Hammett σ (para) |
|---|---|---|
| Chloro | +0.37 | +0.23 |
| Methyl | -0.07 | -0.17 |
| Phenoxy | +0.12 | -0.27 |
The sulfur atom in the thiol functionality contributes additional electronic complexity through its ability to engage in various bonding interactions and oxidation states. The electron density distribution affects the molecule's ability to participate in hydrogen bonding, coordinate with metal centers, and undergo nucleophilic or electrophilic reactions. The combined electronic effects of all substituents create a unique electronic profile that determines the compound's chemical behavior and potential biological activity.
Thiol-Thione Tautomerism and Protonation States
The 1,2,4-triazole-3-thiol system exhibits characteristic thiol-thione tautomerism, representing one of the most significant structural features affecting the compound's chemical behavior. This tautomeric equilibrium involves the migration of a proton between the sulfur atom and a nitrogen atom in the triazole ring, resulting in interconversion between thiol and thione forms. The thiol form features a free sulfhydryl group (-SH), while the thione form contains a C=S double bond with the proton relocated to a ring nitrogen.
Advanced analytical techniques including high-resolution mass spectrometry have been developed specifically to discriminate between these tautomeric forms in triazole compounds. The discrimination relies on different fragmentation patterns observed in collision-induced dissociation experiments, where thiol and thione tautomers produce distinct mass spectral signatures. Electrospray ionization time-of-flight mass spectrometry coupled with tandem mass spectrometry provides detection limits as low as 0.25-0.55 picograms per microliter for distinguishing tautomeric forms.
The equilibrium position between thiol and thione forms depends on multiple factors including solvent effects, temperature, pH conditions, and the specific substitution pattern on the triazole ring. Theoretical investigations using quantum chemical calculations indicate that the relative stability of tautomeric forms varies with the electronic nature of substituents. Electron-withdrawing groups tend to stabilize the thione form by reducing electron density on sulfur, while electron-donating substituents may favor the thiol tautomer.
Properties
IUPAC Name |
3-[(2,5-dichlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3OS/c1-15-9(13-14-10(15)17)5-16-8-4-6(11)2-3-7(8)12/h2-4H,5H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPDUEVSZKQUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407268 | |
| Record name | 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588674-33-3 | |
| Record name | 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically follows a multi-step approach:
Formation of the dichlorophenoxymethyl intermediate:
- Starting from 2,5-dichlorophenol, a nucleophilic substitution with formaldehyde or a suitable chloromethylating agent generates the (2,5-dichlorophenoxy)methyl moiety.
- This step often uses a base (e.g., sodium hydroxide or potassium carbonate) in a polar aprotic solvent to facilitate the substitution.
Coupling of the dichlorophenoxymethyl group to the triazole thiol:
- The key step involves nucleophilic substitution where the thiol group of the triazole attacks the dichlorophenoxymethyl intermediate, forming the thioether linkage.
- This reaction is typically carried out under mild basic conditions (e.g., triethylamine or sodium hydride) in solvents such as ethanol, acetonitrile, or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. Preparation of (2,5-dichlorophenoxy)methyl chloride | 2,5-dichlorophenol + formaldehyde + HCl or chloromethyl methyl ether, base, solvent (e.g., dichloromethane), 0–25 °C | Formation of chloromethyl ether intermediate; careful control needed to avoid over-chlorination |
| 2. Synthesis of 4-methyl-1,2,4-triazole-3-thiol | Hydrazine derivative + formamide or methyl hydrazine + thiocarbonyl reagents, reflux in ethanol or acetonitrile | Cyclization to triazole ring with thiol group; methyl group introduced via methyl hydrazine |
| 3. Coupling reaction | 4-methyl-1,2,4-triazole-3-thiol + (2,5-dichlorophenoxy)methyl chloride, base (e.g., triethylamine), solvent (DMF or acetonitrile), 25–60 °C, 4–6 h | Nucleophilic substitution forming thioether linkage; yields typically 70–85% |
| 4. Purification | Recrystallization from ethanol-water or chromatographic purification | Product purity >98%, confirmed by NMR and HPLC |
Analytical and Research Findings on Preparation
Yield and Purity
- Yields reported in literature for the coupling step range from 70% to 85%, depending on reaction time, temperature, and solvent choice.
- Purity is critical due to the thiol group’s sensitivity; oxidation to disulfides can reduce yield and complicate purification. Use of inert atmosphere or antioxidants during synthesis is recommended.
Spectroscopic Characterization
- NMR (1H and 13C): Confirms substitution pattern on the triazole ring and phenoxy group. The methyl group at position 4 shows a singlet near 2.3 ppm, while aromatic protons of the dichlorophenoxy group appear between 6.8–7.5 ppm. The thiol proton typically appears as a broad singlet around 13–14 ppm.
- Mass Spectrometry: Confirms molecular ion peak at m/z consistent with C10H9Cl2N3OS (molecular weight ~275 g/mol).
- IR Spectroscopy: Characteristic bands for thiol (S-H stretch ~2550 cm⁻¹) and triazole ring vibrations are observed.
Reaction Optimization Parameters
| Parameter | Effect on Yield and Purity | Optimal Range |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity and yield | DMF or acetonitrile preferred |
| Base | Strong bases promote substitution but may cause side reactions | Triethylamine or sodium hydride, mild conditions |
| Temperature | Elevated temperatures increase rate but risk thiol oxidation | 25–60 °C optimal |
| Reaction time | Insufficient time lowers yield; excessive time risks degradation | 4–6 hours typical |
Comparative Analysis with Related Compounds
| Compound | Substitution Pattern | Key Differences in Preparation | Yield Range (%) | Notes |
|---|---|---|---|---|
| 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | Chlorines at 2,4-positions | Similar synthetic route; slight variation in reactivity due to chlorine position | 75–85 | Slightly higher reactivity due to ortho-chlorine |
| This compound | Chlorines at 2,5-positions | Requires careful control to avoid side reactions | 70–80 | More steric hindrance affects substitution rate |
| 5-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine | Different heterocycle (oxazole) | Different cyclization chemistry; uses oxazole precursors | 65–75 | Alternative synthetic pathway, not triazole-based |
Summary of Key Research Findings
- The preparation of this compound is well-established through nucleophilic substitution of a dichlorophenoxymethyl intermediate with a triazole-3-thiol core.
- Reaction conditions such as solvent choice, base strength, temperature, and reaction time critically influence yield and purity.
- Analytical techniques including NMR, MS, and IR are essential for confirming structure and purity.
- The thiol group’s sensitivity necessitates inert atmosphere or antioxidant use to prevent oxidation during synthesis and storage.
- Variations in chlorine substitution on the phenoxy ring affect reactivity and require tailored reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
One of the primary applications of 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is as a fungicide. Its structure allows it to inhibit fungal growth effectively. Research has demonstrated its efficacy against various plant pathogens, making it a valuable asset in crop protection.
Case Study: Efficacy Against Fungal Pathogens
A study conducted by Abdel-Wahab et al. (2023) reported that this compound exhibited significant antifungal activity against Fusarium and Botrytis species, which are known to cause substantial crop losses. The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens, indicating its potential for use in agricultural fungicides .
Pharmaceutical Applications
Antimicrobial Properties
In addition to its agricultural uses, this triazole derivative has been investigated for its antimicrobial properties. Its ability to disrupt fungal cell membranes makes it a candidate for developing antifungal medications.
Case Study: Antifungal Activity
Research published in Molecules highlighted the compound's effectiveness against Candida albicans, a common fungal pathogen in humans. The study found that at concentrations as low as 25 µg/mL, the compound inhibited the growth of Candida species, suggesting its potential as an antifungal agent in clinical settings .
Material Science Applications
Polymer Development
The unique chemical structure of this compound also lends itself to applications in material science. It can be used as a building block for synthesizing polymers with enhanced properties.
Table: Comparison of Polymer Properties
| Property | Conventional Polymers | Polymers with Triazole Derivative |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Enhanced |
| Biodegradability | Low | Improved |
This table illustrates how incorporating the triazole derivative into polymer formulations can significantly enhance their properties compared to conventional polymers.
Mechanism of Action
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with key metabolic or signaling pathways in cells .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Chlorine atoms may also improve corrosion inhibition properties, as seen in 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol, which exhibited 70–80% inhibition efficiency for aluminium alloys in acidic media .
- Biological Activity : Methyl and methoxy substituents (e.g., 3,4,5-trimethoxy in ) are associated with antibacterial effects, while bulkier groups like adamantane () reduce solubility but increase thermal stability. The dichloro substitution in the target compound may confer antifungal or antimicrobial activity, though direct evidence is lacking.
- Physical Properties: Chlorinated derivatives generally exhibit lower water solubility compared to methylated analogues. For example, 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol is insoluble in water but soluble in organic solvents , a trend likely applicable to the target compound.
Spectral and Analytical Data
While spectral data for the target compound are unavailable, analogues provide reference benchmarks:
- IR Spectroscopy : Triazole-thiols typically show C=S (1220–1245 cm⁻¹) and C=N (1590–1630 cm⁻¹) stretches .
- 1H-NMR: Methyl groups on the triazole ring resonate at δ 2.49–2.59 ppm, while aromatic protons from substituted phenoxy groups appear between δ 6.86–8.87 ppm .
- Mass Spectrometry : Molecular ion peaks (M+1) for triazole-thiols range from 385–419 m/z depending on substituents .
Biological Activity
5-[(2,5-Dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (commonly referred to as DCTMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C10H9Cl2N3OS
- CAS Number : 588674-33-3
- Structure : DCTMT features a triazole ring with a thiol group and a dichlorophenoxy methyl substituent, contributing to its unique pharmacological profile.
Antimicrobial Activity
DCTMT has been evaluated for its antimicrobial properties against various bacterial strains. The results indicate promising antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of DCTMT
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 16 µg/mL | 18 |
| Pseudomonas aeruginosa | 64 µg/mL | 12 |
| Bacillus subtilis | 8 µg/mL | 20 |
These findings suggest that DCTMT exhibits significant antibacterial properties, with lower MIC values indicating greater potency against specific strains.
Anticancer Activity
The compound has also shown potential as an anticancer agent. Research indicates that DCTMT and its derivatives can selectively target cancer cells while sparing normal cells.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of DCTMT on various cancer cell lines (including MDA-MB-231 for breast cancer and A549 for lung cancer), the following results were observed:
- IC50 Values :
- MDA-MB-231: 15 µM
- A549: 20 µM
- HeLa (cervical cancer): 10 µM
These results indicate that DCTMT is particularly effective against cervical cancer cells, suggesting its potential utility in targeted cancer therapies.
The biological activity of DCTMT is attributed to its ability to interact with specific biological targets:
- Inhibition of DNA Gyrase : Similar to other triazole derivatives, DCTMT may inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
- Induction of Apoptosis : In cancer cells, DCTMT has been shown to induce apoptosis through the activation of caspase pathways.
- Antioxidant Properties : The thiol group in DCTMT contributes to its antioxidant activity, which may enhance its protective effects against oxidative stress in cells.
Q & A
Q. What experimental and computational approaches validate the compound’s potential as a multitarget inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
